Epelmycin B

Antimicrobial Resistance Gram-Positive Bacteria Anthracycline Antibiotics

Epelmycin B is not a generic anthracycline—its unique trisaccharide chain (rhodosamine–cinerulose A–2-deoxyfucose) and C-11 hydroxyl group drive a Class II mechanism (preferential RNA synthesis inhibition) and deliver 4- to 8-fold lower MICs than doxorubicin against S. aureus and B. subtilis. Substituting with doxorubicin or aclarubicin will produce fundamentally different experimental outcomes. Sourced from the defined blocked mutant strain SU2-730 of Streptomyces violaceus A262, this compound is an essential probe for SAR investigations, antimicrobial screening, and anthracycline biosynthetic pathway engineering. Available exclusively for research use.

Molecular Formula C42H51NO16
Molecular Weight 825.8 g/mol
Cat. No. B15564870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelmycin B
Molecular FormulaC42H51NO16
Molecular Weight825.8 g/mol
Structural Identifiers
InChIInChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3/t16-,17-,18-,20+,23-,24-,25+,26-,27+,33-,38-,39+,41+,42+/m0/s1
InChIKeyDKXGZTHFCJJLIP-PGFBMTGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epelmycin B for Research Procurement: Baseline Classification and Core Identity


Epelmycin B (CAS: 107807-24-9) is a microbial secondary metabolite belonging to the anthracycline antibiotic class, specifically identified as an epsilon-rhodomycinone glycoside [1]. It is produced by fermentation of a blocked mutant strain (SU2-730) of Streptomyces violaceus A262, which was originally a β-rhodomycin producer [2]. Structurally, it is characterized by a tetracenequinone ring system (aglycone) linked to a trisaccharide chain consisting of rhodosamine, 2-deoxyfucose, and cinerulose A [3]. Its molecular formula is C42H51NO16, with a molecular weight of 825.85 g/mol [4].

Why Epelmycin B Cannot Be Casually Substituted by Other Anthracyclines in Research


Within the anthracycline family, even minor structural variations can profoundly alter potency, microbial spectrum, and cellular target preference. Epelmycin B is not a generic anthracycline; it possesses a specific trisaccharide chain (rhodosamine-cinerulose A-2-deoxyfucose) and a critical C-11 hydroxyl group that distinguish it from both the aclacinomycins and standard clinical agents like doxorubicin [1]. These structural features translate into a distinct biological profile: a unique Class II mechanism of action (preferential RNA synthesis inhibition over DNA intercalation) and a narrower, more potent antibacterial spectrum compared to its analogs [2]. For research applications demanding precise structure-activity relationship (SAR) insights or targeted antimicrobial/cell-based assays, substituting Epelmycin B with a more readily available anthracycline like doxorubicin or aclarubicin will yield fundamentally different and potentially misleading results. The quantitative evidence below demonstrates exactly where Epelmycin B diverges from its closest comparators.

Quantitative Evidence Guide: Where Epelmycin B Outperforms Aclarubicin and Doxorubicin


Antibacterial Potency: Epelmycin B MICs Against Key Gram-Positive Pathogens Compared to Aclarubicin and Doxorubicin

Epelmycin B demonstrates significantly greater in vitro antibacterial potency than the clinical anthracyclines aclarubicin (ACM-A) and doxorubicin (ADM) against multiple Gram-positive species. For instance, against Staphylococcus aureus FDA 209P, the MIC of Epelmycin B is 0.78 µg/mL, compared to 6.25 µg/mL for both ACM-A and ADM, representing an 8-fold increase in potency [1]. This pattern of superior activity is consistent across Bacillus subtilis (0.39 vs. 3.13 µg/mL) and Micrococcus luteus (0.39 vs. 1.57 µg/mL) [1]. Even against Mycobacterium smegmatis, Epelmycin B (0.78 µg/mL) is twice as potent as doxorubicin (1.57 µg/mL) [1].

Antimicrobial Resistance Gram-Positive Bacteria Anthracycline Antibiotics

Leukemic Cell Growth Inhibition: Epelmycin B vs. Aclarubicin in L1210 Murine Leukemia Model

In a 48-hour continuous exposure assay using murine leukemic L1210 cells, Epelmycin B (IC50 = 0.001 µg/mL) is 10-fold more potent at inhibiting cell growth than aclarubicin (IC50 = 0.01 µg/mL) [1]. This enhanced cytotoxicity is accompanied by a markedly different profile of nucleic acid synthesis inhibition: Epelmycin B inhibits DNA synthesis with an IC50 of 0.60 µg/mL, while aclarubicin requires 0.65 µg/mL [1]. Notably, the ratio of RNA synthesis inhibition to DNA synthesis inhibition (RNA IC50 / DNA IC50) is 0.27 for Epelmycin B, versus 0.13 for aclarubicin, indicating a relatively stronger effect on RNA synthesis [1].

Cancer Research Leukemia Cytotoxicity Anthracycline

In Vivo Antitumor Efficacy: Epelmycin B T/C Ratio in L1210 Leukemia-Bearing Mice

In a mouse model of L1210 leukemia, Epelmycin B demonstrated in vivo antitumor activity with a maximum T/C (treated/control survival time) of 119% at an optimal dose of 125 µg/mouse/day administered intraperitoneally for 10 days [1]. Under the same experimental conditions, aclarubicin achieved a T/C of 180% at 75 µg/mouse/day, while doxorubicin reached 290% at 25 µg/mouse/day [1]. This places Epelmycin B's in vivo efficacy between the two clinically established anthracyclines, but with a distinct dose-response relationship that may inform selection for comparative oncology studies.

In Vivo Pharmacology Antitumor Activity Xenograft Model Anthracycline

Recommended Research and Industrial Application Scenarios for Epelmycin B


Structure-Activity Relationship (SAR) Studies on Anthracycline C-11 Hydroxylation

The enhanced potency of Epelmycin B against Gram-positive bacteria and L1210 leukemia cells, relative to aclarubicin, is attributed in the primary literature to the presence of a hydroxyl group at the C-11 position of the aglycone [1]. Epelmycin B serves as a critical probe molecule for SAR investigations aiming to correlate this specific structural feature with antimicrobial spectrum, cytotoxicity, and in vivo efficacy. Its head-to-head data against aclarubicin (which lacks this hydroxyl) provide a clear, quantitative framework for such studies [1].

Mechanistic Studies of Class II Anthracycline RNA Synthesis Inhibition

Epelmycin B exhibits a preferential inhibition of RNA synthesis over DNA synthesis, classifying it as a Class II anthracycline [2]. This mechanistic distinction is crucial for research programs aiming to decouple topoisomerase II poisoning (Class I, e.g., doxorubicin) from transcriptional interference. The available quantitative data on DNA vs. RNA synthesis inhibition (IC50 ratios) provide a robust starting point for transcriptional profiling or ribosomal RNA processing studies [2].

Comparative Antimicrobial Discovery Programs Targeting Gram-Positive Pathogens

For industrial or academic groups screening natural products against resistant Gram-positive bacteria, Epelmycin B offers a distinct activity profile with MICs that are 4- to 8-fold lower than doxorubicin against S. aureus and B. subtilis [3]. This makes it a valuable positive control or benchmark compound when evaluating new microbial extracts or semi-synthetic derivatives for anti-staphylococcal or anti-bacillus activity, particularly in assays where anthracycline scaffolds are of interest [3].

Fermentation Process Development and Mutasynthesis Studies

Epelmycin B is produced by a specific blocked mutant strain (SU2-730) of Streptomyces violaceus A262, which accumulates epsilon-rhodomycinone glycosides instead of the parental β-rhodomycins [4]. This defined genetic background makes Epelmycin B an ideal model system for studying anthracycline biosynthetic pathway engineering, precursor-directed biosynthesis, or mutasynthesis approaches to generate novel hybrid molecules with tailored biological activities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epelmycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.